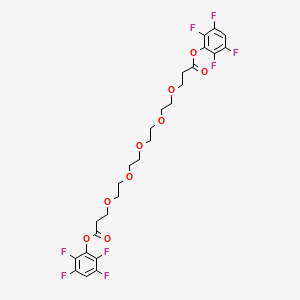
Tfp-peg5-tfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl (Tfp-peg5-tfp) is a bifunctional polyethylene glycol (PEG) derivative. It is widely used in bioconjugation and drug delivery due to its ability to form stable amide bonds with primary amines. The compound consists of a PEG chain flanked by two tetrafluorophenyl (TFP) ester groups, which enhance its reactivity and solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tfp-peg5-tfp typically involves the reaction of PEG with tetrafluorophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide (DMF) to prevent hydrolysis of the TFP esters. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by precipitation or chromatography to remove any unreacted starting materials and by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), to ensure its purity and functionality .
Analyse Des Réactions Chimiques
Types of Reactions
Tfp-peg5-tfp primarily undergoes nucleophilic substitution reactions with primary amines, forming stable amide bonds. This reaction is favored at near-neutral pH (6-9) and in the presence of non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: The reaction is typically carried out in aqueous buffers at pH 7-9. .
Major Products
The major product of the reaction between this compound and primary amines is a PEGylated amide conjugate. This product retains the hydrophilic properties of PEG, which can improve the solubility and stability of the conjugated biomolecule .
Applications De Recherche Scientifique
Tfp-peg5-tfp has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PEGylated compounds and materials, which have applications in catalysis and materials science
Biology: Employed in the modification of proteins and peptides to enhance their stability and solubility. .
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. .
Industry: Applied in the production of functional coatings and materials with improved properties, such as increased hydrophilicity and reduced protein adsorption
Mécanisme D'action
The mechanism of action of Tfp-peg5-tfp involves the formation of covalent amide bonds with primary amines. The TFP ester groups react with the amine groups to form a stable amide linkage, which is resistant to hydrolysis and enzymatic degradation. This reaction is facilitated by the hydrophilic PEG spacer, which provides flexibility and reduces steric hindrance, allowing for efficient conjugation with biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxysuccinimide (NHS) esters: Similar to TFP esters, NHS esters are commonly used for amine-reactive conjugation.
Maleimide-PEG derivatives: These compounds react with thiol groups instead of amines, offering an alternative conjugation strategy for biomolecules with accessible thiol groups.
Azide-PEG derivatives: Used in click chemistry for the conjugation of alkyne-containing molecules.
Uniqueness of Tfp-peg5-tfp
This compound stands out due to its enhanced stability and reactivity compared to other ester-based conjugation reagents. The presence of two TFP ester groups allows for the simultaneous modification of two amine-containing molecules, making it a versatile tool for bioconjugation and drug delivery applications .
Propriétés
Formule moléculaire |
C26H26F8O9 |
|---|---|
Poids moléculaire |
634.5 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H26F8O9/c27-15-13-16(28)22(32)25(21(15)31)42-19(35)1-3-37-5-7-39-9-11-41-12-10-40-8-6-38-4-2-20(36)43-26-23(33)17(29)14-18(30)24(26)34/h13-14H,1-12H2 |
Clé InChI |
JGACAWVRXRRXTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


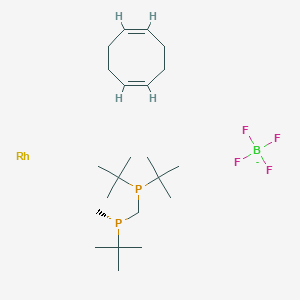
![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)

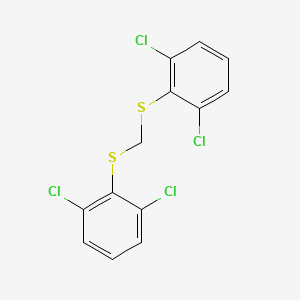
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)

![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
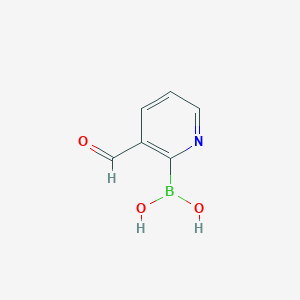
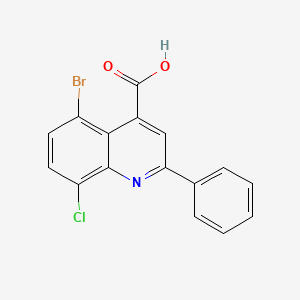
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
